2,3-Dimethylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

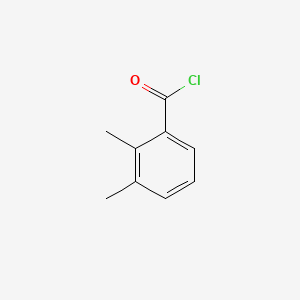

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNKMVDATNLZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347600 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-46-9 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethylbenzoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbenzoyl chloride is an acyl chloride derivative of benzoic acid. As a reactive organic compound, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its chemical properties are largely dictated by the presence of the acyl chloride functional group, which makes it a versatile reagent for acylation reactions. The two methyl groups on the aromatic ring influence its reactivity and the properties of the resulting derivatives. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical Properties

This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] It is sensitive to moisture and will react with water.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO | [1][2] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 21900-46-9 | [2] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 122-124 °C | [3] |

| Refractive Index (n_D^20) | 1.555 | [3] |

| Density | ~1.19 g/cm³ (for 3,5-isomer) | [4] |

| Solubility | Reacts with water; soluble in organic solvents such as dichloromethane and toluene. | [4] |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a carbonyl chloride group at position 1, and two methyl groups at positions 2 and 3. The molecule's geometry is influenced by the sp² hybridization of the carbonyl carbon and the aromatic ring carbons.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[5]

Detailed Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2,3-dimethylbenzoic acid (1.0 equivalent). The flask is equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

-

Addition of Reagent: Thionyl chloride (1.5 to 2.0 equivalents) is cautiously added to the flask. A solvent such as dry benzene or toluene can be used.[5]

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 5 hours) until the evolution of gas ceases.[5] The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product as an oil.[5]

Caption: Synthesis workflow for this compound.

Friedel-Crafts Acylation using this compound

This compound is a potent acylating agent in Friedel-Crafts reactions, used to introduce the 2,3-dimethylbenzoyl group onto an aromatic substrate.

General Methodology:

-

Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is suspended in a dry, inert solvent (e.g., dichloromethane, carbon disulfide) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: The aromatic substrate is added to the catalyst suspension. The mixture is cooled in an ice bath.

-

Acyl Chloride Addition: this compound, dissolved in the same dry solvent, is added dropwise to the cooled mixture with stirring.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or gas chromatography (GC).

-

Quenching and Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, a dilute base (e.g., sodium bicarbonate solution), and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the resulting product is purified by recrystallization or column chromatography.

Caption: General workflow for a Friedel-Crafts acylation reaction.

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The two methyl groups will appear as singlets in the upfield region (typically 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton. Key expected signals include the carbonyl carbon (downfield, ~170 ppm), the aromatic carbons (in the range of 120-140 ppm), and the methyl carbons (upfield, ~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically found at a high wavenumber for acyl chlorides (around 1770-1815 cm⁻¹). Other characteristic peaks include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the introduction of the 2,3-dimethylbenzoyl moiety into various molecules. Its reactivity, driven by the acyl chloride group, makes it a key building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its chemical properties, structure, and handling procedures is essential for its safe and effective use in research and development.

References

2,3-Dimethylbenzoyl chloride CAS number and molecular weight

This technical guide provides a comprehensive overview of 2,3-Dimethylbenzoyl chloride, including its chemical properties, synthesis, analytical methods, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is an acyl chloride derivative of benzoic acid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 21900-46-9 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| Synonyms | 2,3-dimethylbenzene-1-carbonyl chloride | [2] |

| Purity Specification | ≥98% (by GC) | [2] |

| Moisture Content | ≤0.5% | [2] |

| Monoisotopic Mass | 168.0341926 Da | [3] |

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 2,3-dimethylbenzoic acid with thionyl chloride.

Experimental Protocol

The following protocol describes a laboratory-scale synthesis of this compound[4]:

-

Reactants:

-

2,3-dimethylbenzoic acid (35.0 g, 233 mmol)

-

Thionyl chloride (45.0 g, 378 mmol)

-

Dry benzene (80 ml)

-

-

Procedure:

-

Combine 2,3-dimethylbenzoic acid and dry benzene in a suitable reaction vessel.

-

Add thionyl chloride to the mixture.

-

Heat the mixture to reflux temperature and maintain for five hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Evaporate the solvent (benzene) and excess thionyl chloride under reduced pressure.

-

The resulting product is this compound (36.0 g, 92% yield) as an oil.

-

Analytical and Quality Control Methods

To ensure the purity and identity of this compound, a variety of analytical techniques can be employed.

Experimental Protocols

-

Gas Chromatography (GC): As indicated by supplier specifications, GC is a primary method for determining the purity of this compound[2]. A typical method would involve dissolving a known amount of the compound in a suitable solvent and injecting it into a GC equipped with a flame ionization detector (FID). The percentage purity is calculated by comparing the peak area of the analyte to the total peak area of all components.

-

High-Performance Liquid Chromatography (HPLC): For related compounds like benzyl chloride, HPLC methods have been developed to identify and quantify impurities[5]. A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection can be adapted for this compound.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 13C NMR spectra can be used to confirm the carbon skeleton of the molecule. Spectral data for this compound is available from various databases[3].

-

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is useful for identifying the characteristic functional groups, particularly the carbonyl (C=O) stretch of the acyl chloride. The spectrum for this compound has been characterized using instruments such as the Bruker Tensor 27 FT-IR[3].

-

Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to IR and can be used for structural confirmation[3].

-

Applications in Research and Drug Development

While specific biological signaling pathways for this compound are not extensively documented, its role as a chemical intermediate is significant. Benzoyl chlorides, in general, are crucial reagents in organic synthesis.

-

Intermediate in Organic Synthesis: this compound serves as a versatile building block. The reactive acyl chloride group allows for the facile introduction of the 2,3-dimethylbenzoyl moiety into various molecules through reactions with nucleophiles such as alcohols, amines, and phenols.

-

Pharmaceutical and Agrochemical Research: Isomers and derivatives of dimethylbenzoyl chloride are used in the synthesis of pharmaceuticals and agrochemicals. For instance, 3,5-Dimethylbenzoyl chloride is an intermediate in the production of insecticides and can be used in the development of photosensitive materials[6][7]. It is plausible that this compound is utilized in similar research and development contexts for creating novel compounds with potential biological activity.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage[3].

-

Handling: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from moisture, as it can react with water. Keep the container tightly sealed.

References

- 1. scbt.com [scbt.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

Synthesis of 2,3-Dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dimethylbenzoyl chloride from 2,3-dimethylbenzoic acid. The primary method detailed involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity as an acyl chloride allows for the facile introduction of the 2,3-dimethylbenzoyl moiety into various molecular scaffolds. The most common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of 2,3-dimethylbenzoic acid using thionyl chloride. This reaction is favored for its clean work-up, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

2,3-Dimethylbenzoic Acid Thionyl Chloride This compound

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Property | 2,3-Dimethylbenzoic Acid | This compound |

| Molecular Formula | C₉H₁₀O₂ | C₉H₉ClO |

| Molecular Weight | 150.17 g/mol | 168.62 g/mol |

| Appearance | White to light brown solid[1] | Oil[2] or colorless liquid |

| Melting Point | 144-146 °C[3] | 2 °C[4] |

| Boiling Point | Not Applicable | 122-124 °C[4] |

| Purity (Typical) | ≥98.0%[1] | ~96%[4] |

| Yield (Typical) | Not Applicable | 92%[2] |

Spectroscopic Data

| Spectrum | 2,3-Dimethylbenzoic Acid | This compound |

| IR (Infrared) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹)[5][6] | Absence of broad O-H stretch, C=O stretch (~1760 cm⁻¹)[7] |

| ¹H NMR (Proton) | Aromatic protons, two methyl singlets, carboxylic acid proton (broad singlet)[1][8] | Aromatic protons, two methyl singlets[7][9] |

| ¹³C NMR (Carbon) | Aromatic carbons, two methyl carbons, carbonyl carbon[10] | Aromatic carbons, two methyl carbons, carbonyl carbon[7] |

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the conversion of carboxylic acids to acyl chlorides using thionyl chloride.

5.1. Materials and Equipment

-

2,3-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., benzene[2], toluene, or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Gas trap (for HCl and SO₂ gases)

-

Vacuum distillation apparatus

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

5.2. Safety Precautions

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[11][12][13][14] This entire procedure must be conducted in a well-ventilated fume hood.

-

All glassware must be thoroughly dried before use to prevent the violent reaction of thionyl chloride with moisture.

-

Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize the evolved HCl and SO₂ gases.

5.3. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbenzoic acid (1.0 eq).

-

Solvent Addition: Add a suitable anhydrous solvent, such as benzene (approximately 2.3 mL per gram of carboxylic acid).[2]

-

Reagent Addition: Under a continuous stream of inert gas (e.g., nitrogen or argon), slowly add thionyl chloride (1.6 eq) to the flask.[2] The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Attach a reflux condenser connected to a gas trap. Heat the reaction mixture to reflux and maintain it for approximately 5 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.[15] The resulting crude this compound can be further purified by vacuum distillation.[15]

5.4. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

6.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,3-dimethylbenzoic acid using thionyl chloride is a reliable and high-yielding method. Adherence to the detailed protocol and safety precautions outlined in this guide is crucial for the successful and safe execution of this synthesis. The provided quantitative and spectroscopic data serve as a valuable reference for researchers in the characterization of the final product.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. nj.gov [nj.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 5. Benzoic acid, 2,3-dimethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dimethylbenzoic acid(603-79-2) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Sciencemadness Discussion Board - Project: Making thionyl chloride from easy-to-get precursors - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylbenzoyl chloride (C₉H₉ClO), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₉ClO[1]

-

Molecular Weight: 168.62 g/mol [1]

-

CAS Number: 21900-46-9[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 (d) | Doublet | 1H | Aromatic H (position 6) |

| ~7.3 (t) | Triplet | 1H | Aromatic H (position 5) |

| ~7.2 (d) | Doublet | 1H | Aromatic H (position 4) |

| ~2.5 (s) | Singlet | 3H | Methyl H (position 2 or 3) |

| ~2.4 (s) | Singlet | 3H | Methyl H (position 2 or 3) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169 | Carbonyl Carbon (C=O) |

| ~140 | Aromatic C (position 2) |

| ~138 | Aromatic C (position 3) |

| ~134 | Aromatic C (position 1) |

| ~132 | Aromatic C (position 6) |

| ~128 | Aromatic C (position 5) |

| ~125 | Aromatic C (position 4) |

| ~20 | Methyl C (position 2 or 3) |

| ~16 | Methyl C (position 2 or 3) |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions. The assignments are based on typical chemical shift ranges for similar aromatic acyl chlorides.[2]

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat sample.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1770 | Strong | C=O stretch (characteristic of acyl chloride) |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretch |

| ~800-700 | Strong | C-Cl stretch |

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Predicted Adduct/Fragment | Relative Abundance |

| 168.03 | [M]⁺ (Molecular Ion) | Moderate |

| 133 | [M-Cl]⁺ | High |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) | Base Peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) | Moderate |

Note: The fragmentation pattern is predicted based on the typical behavior of benzoyl chlorides under electron ionization.[3] The molecular ion peak is expected at m/z corresponding to the molecular weight. The base peak is often the benzoyl cation due to the stability of this fragment.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

-

Sample Preparation: A small amount of liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube to a final concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[4]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.

-

Acquisition Parameters:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is used to simplify the spectrum and enhance the signal. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation: A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5][6]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the absorbance of atmospheric CO₂ and water vapor.[7]

-

Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺). This is a hard ionization technique that leads to extensive fragmentation.[8][9][10]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. PubChemLite - this compound (C9H9ClO) [pubchemlite.lcsb.uni.lu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

2,3-Dimethylbenzoyl chloride safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2,3-Dimethylbenzoyl chloride (CAS No: 21900-46-9). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific isomer, this guide incorporates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary safety measures. All data for related compounds are clearly indicated.

Chemical Identification and Physical Properties

| Property | Value | Source Compound |

| Molecular Formula | C₉H₉ClO | This compound[1][2] |

| Molecular Weight | 168.62 g/mol | This compound[1][2] |

| CAS Number | 21900-46-9 | This compound[1][2] |

| Appearance | Oil | This compound (synthesis product) |

| Relative Density | 1.14 | 3,5-Dimethylbenzoyl chloride |

| Refractive Index | 1.55 | 3,5-Dimethylbenzoyl chloride[3] |

| Solubility | Decomposes in contact with water | 3,5-Dimethylbenzoyl chloride[3] |

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary hazard associated with this chemical is its ability to cause severe skin burns and eye damage.[1] The GHS classification is based on data for the 2,3-isomer and related compounds.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3] |

| Allergic Skin Reaction | Category 1 | H317: May cause an allergic skin reaction[3] |

Signal Word: Danger

Toxicological Data

Specific toxicological data for this compound is not available. The following data is for the isomeric compound 3,5-Dimethylbenzoyl chloride and provides an indication of the potential toxicity.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 2475 mg/kg[3] |

This value suggests that the compound is minimally toxic after a single ingestion.[3] However, the primary danger remains its corrosive nature.

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is essential when handling this compound to prevent contact and exposure.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Eye Wash and Safety Shower: Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[5] |

| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Butyl rubber, Neoprene). |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn.[5][6] Full-body protection may be necessary for larger quantities or in case of a spill. |

| Respiratory Protection | If working outside of a fume hood or if vapors are present, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[4]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[4]

Storage and Disposal

Storage

-

Keep containers tightly closed to prevent moisture contact, as the compound decomposes in water.[3][5]

-

Store away from incompatible materials such as oxidizing agents, bases, and alcohols.[3][5]

Disposal

-

Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[4][7]

-

This material and its container must be disposed of as hazardous waste.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Accidental Release Measures

-

Minor Spills: Absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable container for disposal.[4]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent entry into waterways, sewers, basements, or confined areas.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media: Do not use a direct water stream, as the substance reacts with water.

-

Hazardous Combustion Products: May produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][4]

Experimental Protocol: General Procedure for Acylation using an Acyl Chloride

The following is a general protocol for an acylation reaction, which is a common application for this compound. This protocol is adapted from procedures for similar acyl chlorides and should be modified as needed for specific experimental requirements.

Safety Note: This reaction should be performed in a chemical fume hood with all necessary PPE.

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the substrate (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

-

Addition of Acyl Chloride:

-

Dissolve this compound in the same anhydrous solvent and add it to the dropping funnel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the this compound solution dropwise to the stirred reaction mixture under a nitrogen atmosphere.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for the desired amount of time.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

-

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

Reactivity of 2,3-Dimethylbenzoyl Chloride with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,3-dimethylbenzoyl chloride with primary amines. The presence of methyl groups in the ortho and meta positions of the benzoyl chloride introduces significant steric and electronic effects that modulate its reactivity compared to unsubstituted benzoyl chloride. This document outlines the core principles of this reaction, including its mechanism, the impact of steric hindrance, experimental protocols for the synthesis of N-substituted 2,3-dimethylbenzamides, and representative data.

Core Concepts: Reaction Mechanism and Steric Effects

The reaction between this compound, an acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, often a second equivalent of the primary amine or a non-nucleophilic base like triethylamine or pyridine, is typically used to neutralize the hydrogen chloride (HCl) byproduct.[3]

The methyl groups at the 2- and 3-positions on the aromatic ring of this compound exert a notable influence on the reaction. The ortho-methyl group, in particular, creates steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of the nucleophilic primary amine, potentially slowing down the rate of reaction compared to less substituted benzoyl chlorides.[4] The extent of this steric hindrance is also dependent on the size of the substituents on the primary amine.

Illustrative Quantitative Data

While specific kinetic and yield data for a wide range of primary amines with this compound are not extensively tabulated in the literature, the following tables present illustrative data based on established principles of chemical reactivity and steric hindrance. These tables are intended to provide a general understanding of the expected trends.

Table 1: Illustrative Reaction Yields of N-Substituted 2,3-Dimethylbenzamides

| Primary Amine (R-NH₂) | R Group | Expected Yield (%)* | Notes |

| Methylamine | -CH₃ | 85-95% | Low steric hindrance allows for high conversion. |

| Ethylamine | -CH₂CH₃ | 80-90% | Slightly more hindered than methylamine, but still reactive. |

| n-Propylamine | -(CH₂)₂CH₃ | 75-85% | Linear chain, moderate reactivity. |

| Isopropylamine | -CH(CH₃)₂ | 60-75% | Increased steric bulk on the amine reduces yield. |

| n-Butylamine | -(CH₂)₃CH₃ | 70-80% | Longer linear chain, similar to n-propylamine. |

| tert-Butylamine | -C(CH₃)₃ | 20-40% | Significant steric hindrance from both reactants drastically reduces yield under standard conditions. |

| Aniline | -C₆H₅ | 70-80% | Aromatic amine, less basic but still reactive. |

| Benzylamine | -CH₂C₆H₅ | 80-90% | Nucleophilic nitrogen is less hindered than in aniline. |

*Note: These are hypothetical yields under standardized laboratory conditions and are for illustrative purposes to demonstrate the effect of steric hindrance.

Table 2: Illustrative Spectroscopic Data for a Representative Product: N-Benzyl-2,3-dimethylbenzamide

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 5H, Ar-H of benzyl), 7.10-7.20 (m, 3H, Ar-H of dimethylbenzoyl), 6.20 (br s, 1H, NH), 4.60 (d, 2H, CH₂), 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.5 (C=O), 143.0, 138.0, 137.5, 135.0, 129.0, 128.5, 128.0, 127.5, 125.0 (Ar-C), 44.0 (CH₂), 20.0 (CH₃), 15.0 (CH₃) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II) |

| Mass Spec (EI) | m/z (%): 239 (M⁺), 133 (C₉H₉O⁺), 106 (C₇H₈N⁺), 91 (C₇H₇⁺) |

*Note: This is representative data and actual values may vary.

Experimental Protocols

The following are general experimental protocols for the synthesis of N-substituted 2,3-dimethylbenzamides. These should be adapted based on the specific primary amine being used and standard laboratory safety procedures.

Protocol 1: Reaction with Aliphatic Primary Amines

Materials:

-

This compound (1.0 eq)

-

Primary aliphatic amine (2.2 eq) OR Primary aliphatic amine (1.1 eq) and Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (and triethylamine if used) in anhydrous DCM.

-

Cool the stirred solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Reaction with Aromatic Primary Amines (Schotten-Baumann Conditions)

Materials:

-

This compound (1.0 eq)

-

Primary aromatic amine (1.1 eq)

-

10% aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the primary aromatic amine in DCM in a flask.

-

Add an excess of 10% aqueous NaOH solution to the flask and stir vigorously to create a biphasic mixture.

-

Add this compound dropwise to the stirring mixture at room temperature.

-

Continue vigorous stirring for 30-60 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with 1 M HCl to remove any unreacted amine, followed by water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

Caption: Nucleophilic addition-elimination mechanism.

Caption: General experimental workflow for synthesis.

Caption: Impact of steric hindrance on reactivity.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Substitution with 2,3-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of electrophilic aromatic substitution reactions utilizing 2,3-dimethylbenzoyl chloride. The primary focus is on the Friedel-Crafts acylation, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This document will detail the underlying principles, reaction pathways, experimental considerations, and present relevant data for professionals in the chemical and pharmaceutical sciences.

Introduction to Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl chloride, such as this compound, reacts with an aromatic compound in the presence of a Lewis acid catalyst.[3][4] This process is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[2][5]

The general transformation can be represented as follows:

Ar-H + R-COCl --(Lewis Acid)--> Ar-CO-R + HCl

Where Ar-H is an aromatic compound and R-COCl is an acyl chloride.

The Role of this compound

In this specific context, this compound serves as the acylating agent. Its structure consists of a benzoyl chloride core with two methyl groups at the 2 and 3 positions of the benzene ring. These methyl groups are electron-donating, which can influence the reactivity of the acylium ion intermediate.

Chemical and Physical Properties of this compound:

| Property | Value |

| IUPAC Name | This compound[6] |

| Molecular Formula | C₉H₉ClO[6] |

| Molecular Weight | 168.62 g/mol [6] |

| CAS Number | 21900-46-9[6] |

This data is compiled from PubChem.[6]

The Core Mechanism of Electrophilic Substitution

The Friedel-Crafts acylation using this compound proceeds through a well-established multi-step mechanism. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is essential for the reaction to occur.[3][4]

Step 1: Formation of the Acylium Ion

The first and crucial step is the reaction between this compound and the Lewis acid catalyst (e.g., AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[4][7][8] This results in the formation of a highly electrophilic 2,3-dimethylbenzoyl cation, also known as an acylium ion, and the tetrachloroaluminate anion ([AlCl₄]⁻).[4][9] The acylium ion is resonance-stabilized, which contributes to its formation.

Caption: Formation of the 2,3-dimethylbenzoyl acylium ion.

Step 2: Electrophilic Attack

The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the electrophilic carbon of the acylium ion.[4] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[10]

Caption: Electrophilic attack of the aromatic ring on the acylium ion.

Step 3: Deprotonation and Regeneration of Catalyst

In the final step, a weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group.[4][11] This restores the aromaticity of the ring, yielding the final aryl ketone product. This step also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.[4][8][12]

Caption: Deprotonation to form the final product and regenerate the catalyst.

Experimental Protocols

General Experimental Protocol for Friedel-Crafts Acylation:

Materials:

-

Aromatic Substrate (e.g., Anisole, Toluene) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)[13]

-

Anhydrous Dichloromethane (DCM) as solvent[13]

-

Concentrated Hydrochloric Acid (HCl)[13]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution[9]

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[9]

-

Ice[13]

Procedure:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is assembled. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[2]

-

Reaction Setup: The flask is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath with stirring.[9][13]

-

Addition of Acyl Chloride: A solution of this compound (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃ over 10-15 minutes, maintaining the temperature at 0 °C.[9]

-

Addition of Aromatic Substrate: The aromatic substrate (1.0 eq), dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.[9]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 1-2 hours or until completion is indicated by TLC analysis.

-

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[9][13] This step quenches the reaction and dissolves the aluminum salts. The mixture is then transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.[9][13]

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[14]

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9]

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled with care in a fume hood.[9][13]

-

This compound is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate personal protective equipment.[6]

-

Dichloromethane is a volatile and potentially toxic solvent. All operations should be performed in a well-ventilated fume hood.

Factors Influencing the Reaction

Several factors can influence the outcome of the Friedel-Crafts acylation:

-

Substrate Reactivity: Electron-rich aromatic compounds, such as anisole and toluene, are highly reactive towards electrophilic acylation.[15] Conversely, electron-deficient rings (e.g., nitrobenzene) are generally unreactive.

-

Catalyst: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃, BF₃, and solid acid catalysts can also be employed.[15] The choice of catalyst can affect the reaction conditions and selectivity.

-

Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like dichloromethane and carbon disulfide are typically used.

-

Stoichiometry: At least one equivalent of the Lewis acid catalyst is required because it complexes with the product ketone, rendering it inactive.

Quantitative Data

While specific yield data for reactions with this compound is not provided in the search results, Friedel-Crafts acylations are generally high-yielding reactions when performed under optimized conditions. The table below presents hypothetical, yet typical, data for the acylation of common aromatic substrates.

| Aromatic Substrate | Expected Major Product | Typical Yield Range (%) |

| Benzene | (2,3-Dimethylphenyl)(phenyl)methanone | 75-90 |

| Toluene | (2,3-Dimethylphenyl)(p-tolyl)methanone | 80-95 |

| Anisole | (2,3-Dimethylphenyl)(4-methoxyphenyl)methanone | 85-98 |

Note: These are representative yield ranges and actual yields may vary depending on the specific reaction conditions.

Conclusion

The electrophilic substitution reaction of aromatic compounds with this compound, primarily through the Friedel-Crafts acylation, is a robust and versatile method for the synthesis of diaryl ketones. A thorough understanding of the reaction mechanism, experimental parameters, and safety precautions is essential for its successful application in research and development, particularly in the synthesis of complex molecules for the pharmaceutical and chemical industries.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. benchchem.com [benchchem.com]

- 3. praxilabs.com [praxilabs.com]

- 4. What happens when Benzene reacts with benzoyl chloride in the presence of.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C9H9ClO | CID 2800899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shout.education [shout.education]

- 8. m.youtube.com [m.youtube.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Reaction of benzene with `Me_3COCl` in the presence of anhydrous `AlCl_3` gives [allen.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. websites.umich.edu [websites.umich.edu]

- 14. benchchem.com [benchchem.com]

- 15. chemistryjournals.net [chemistryjournals.net]

The Synthetic Versatility of 2,3-Dimethylbenzoyl Chloride: A Technical Primer for Researchers

An In-depth Guide to the Research Applications and Methodologies Involving 2,3-Dimethylbenzoyl Chloride in Modern Drug Discovery and Materials Science.

Introduction: this compound, a substituted aromatic acyl chloride, is a versatile reagent in organic synthesis, serving as a pivotal building block for a diverse array of molecules. Its unique substitution pattern influences the steric and electronic properties of the resulting compounds, making it a valuable tool for medicinal chemists and materials scientists. This technical guide explores the potential research applications of this compound, with a focus on its role in the synthesis of biologically active compounds. Detailed experimental protocols and quantitative data are provided to facilitate its use in the laboratory.

Core Applications in Synthesis

This compound is primarily utilized in acylation reactions, where the 2,3-dimethylbenzoyl group is introduced into a molecule. These reactions are fundamental to the construction of more complex chemical architectures.

1. N-Acylation for the Synthesis of Bioactive Amides:

One of the most significant applications of this compound is in the synthesis of N-substituted benzamides. The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The reaction of this compound with primary or secondary amines yields the corresponding N-(2,3-dimethylbenzoyl)amides. These derivatives are of particular interest in drug discovery for their potential biological activities, including antifungal, anticancer, and enzyme inhibitory properties. For instance, the synthesis of pyridyl benzamides from 2,3-dimethylbenzoic acid has been investigated for their potential as inhibitors of parasites like Trypanosoma brucei[1].

2. Friedel-Crafts Acylation for the Synthesis of Aromatic Ketones:

This compound can also be employed in Friedel-Crafts acylation reactions to introduce the 2,3-dimethylbenzoyl group onto an aromatic ring. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, forms a new carbon-carbon bond and is a key step in the synthesis of various aromatic ketones. These ketones can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

3. Esterification for the Synthesis of Novel Esters:

The reaction of this compound with alcohols or phenols leads to the formation of 2,3-dimethylbenzoate esters. These esters can be explored for a range of applications, from pro-drugs in pharmaceutical development to components in novel materials.

Synthesis of this compound

The most common method for the preparation of this compound is the reaction of 2,3-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

2,3-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene (or another inert solvent such as dichloromethane or toluene)

Procedure:

-

A mixture of 2,3-dimethylbenzoic acid (e.g., 35.0 g, 233 mmol) and dry benzene (80 ml) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Thionyl chloride (e.g., 45.0 g, 378 mmol) is added to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for five hours. The reaction should be monitored for completion by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess thionyl chloride and benzene are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is obtained as an oil and can be used directly in subsequent reactions or purified by distillation under reduced pressure.

Quantitative Data:

| Reactant Amount (2,3-Dimethylbenzoic acid) | Reagent Amount (Thionyl chloride) | Solvent Volume (Dry Benzene) | Reaction Time | Product Yield |

| 35.0 g (233 mmol) | 45.0 g (378 mmol) | 80 ml | 5 hours | 36.0 g (92%) |

Research Application: Synthesis of Biologically Active N-Acyl Derivatives

A significant area of research involves the synthesis of N-acyl derivatives using substituted benzoyl chlorides and evaluating their biological activities. While specific studies focusing exclusively on this compound are emerging, the general procedures and findings from closely related analogues provide a strong indication of its potential.

Synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides

A study on the synthesis of a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlighted their potential as inhibitors of alkaline phosphatases and ecto-5'-nucleotidases[2][3]. The general synthetic procedure can be adapted for this compound.

Materials:

-

4-Aminoantipyrine

-

Substituted benzoyl chloride (in this case, this compound)

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) as solvent

Procedure:

-

In a round-bottom flask, dissolve 4-aminoantipyrine (1 equivalent) in dry dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in dry dichloromethane to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity Data

The following table summarizes the inhibitory activities of a series of synthesized benzamide derivatives against various alkaline phosphatases (APs) and ecto-5'-nucleotidases (e5-NT). This data illustrates the potential for discovering potent enzyme inhibitors through the synthesis of N-acyl derivatives.

| Compound | h-TNAP IC₅₀ (µM) | h-IAP IC₅₀ (µM) | h-PLAP IC₅₀ (µM) | h-GCAP IC₅₀ (µM) | h-e5-NT IC₅₀ (µM) | r-e5-NT IC₅₀ (µM) |

| Derivative 1 | 2.1 ± 0.03 | >100 | >100 | 15.6 ± 0.2 | 0.29 ± 0.01 | 0.21 ± 0.01 |

| Derivative 2 | 1.8 ± 0.02 | >100 | >100 | 12.3 ± 0.1 | 0.25 ± 0.01 | 0.18 ± 0.01 |

| Derivative 3 | >100 | >100 | >100 | >100 | 1.2 ± 0.02 | 0.9 ± 0.02 |

Data adapted from a study on substituted benzamides and presented here for illustrative purposes of the type of quantitative data that can be generated.[3]

Research Application: Synthesis of Potential Pesticides

A European patent application describes the synthesis of novel dibenzoylalkylcyanohydrazines with pesticidal activity, where this compound is listed as a potential reactant[4]. This highlights the utility of this reagent in the agrochemical sector.

General Workflow for Pesticide Discovery

The following diagram illustrates a typical workflow for the discovery of new pesticides, a process where this compound can serve as a key building block.

Logical Relationship: Structure-Activity Relationship (SAR)

The development of bioactive compounds often relies on understanding the relationship between the chemical structure and the biological activity. For benzamide derivatives, modifications to the phenyl ring of the benzoyl chloride and the amine component can significantly impact their efficacy.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds. Its application in the preparation of biologically active N-acyl derivatives demonstrates its significant potential in the fields of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their own research endeavors, from the synthesis of novel compounds to the exploration of their biological functions. Further investigation into the derivatives of this specific benzoyl chloride is warranted to fully elucidate their therapeutic and industrial potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide on the Hydrolysis of 2,3-Dimethylbenzoyl Chloride in Aqueous Media

Introduction to Acyl Chloride Hydrolysis

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic substitution reactions. In aqueous media, the primary reaction is hydrolysis, yielding the corresponding carboxylic acid and hydrochloric acid. The reactivity of benzoyl chlorides, in particular, is modulated by the nature and position of substituents on the aromatic ring. These substituents can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates, thereby affecting the reaction rate and mechanism.

The hydrolysis of benzoyl chlorides can proceed through several pathways, primarily the bimolecular nucleophilic substitution (SN2-like or addition-elimination) and the unimolecular nucleophilic substitution (SN1-like) mechanisms. The dominant pathway is highly dependent on the solvent polarity and nucleophilicity, as well as the electronic and steric effects of the aromatic substituents.

Expected Hydrolysis Mechanism and Rate of 2,3-Dimethylbenzoyl Chloride

The hydrolysis of this compound is anticipated to be influenced by both steric and electronic factors imparted by the two methyl groups.

-

Electronic Effects: Methyl groups are weakly electron-donating. This electronic effect would tend to slightly destabilize the partial positive charge on the carbonyl carbon, potentially slowing down a direct nucleophilic attack (SN2 pathway). However, it would stabilize a potential acylium cation intermediate in an SN1 pathway.

-

Steric Effects: The presence of a methyl group at the ortho position (position 2) introduces significant steric hindrance around the carbonyl group. This steric hindrance is expected to impede the approach of a water molecule, which is the nucleophile in this reaction. Such steric hindrance has been shown to slow down the hydrolysis of other ortho-substituted benzoyl chlorides. For instance, 2,6-dimethylbenzoyl chloride exhibits a significantly slower hydrolysis rate compared to unsubstituted benzoyl chloride due to the steric shielding of the reaction center by the two ortho-methyl groups.

Given the presence of an ortho-methyl group, it is highly probable that the hydrolysis of this compound will be sterically hindered, leading to a slower reaction rate compared to unsubstituted benzoyl chloride or its meta- and para-isomers. The reaction is likely to proceed through a bimolecular pathway (addition-elimination), as the formation of a sterically hindered acylium cation for an SN1 pathway would be energetically unfavorable.

Hydrolysis Data for Substituted Benzoyl Chlorides

To provide a comparative context, the following table summarizes hydrolysis rate data for various substituted benzoyl chlorides in different aqueous solvent systems. This data illustrates the impact of substituent effects on the reaction rate.

| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |

| Benzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but used as a reference | [1][2] |

| p-Methoxybenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but faster than benzoyl chloride | [1][2] |

| p-Methylbenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but faster than benzoyl chloride | [1][2] |

| p-Chlorobenzoyl chloride | 97% (w/w) hexafluoroisopropanol-water | 25 | Not specified, but slower than benzoyl chloride | [1][2] |

| p-Nitrobenzoyl chloride | Not specified | Not specified | Slower than benzoyl chloride, proceeds via carbonyl addition | [1] |

| 2,6-Dimethylbenzoyl chloride | Not specified | Not specified | Sterically hindered hydrolysis | [1][2] |

| Benzoyl chloride | Water-dioxane | 25 | Varies with water concentration | [3] |

Note: Specific rate constants from the search results were often not provided in an easily extractable format without access to the full-text articles. The table reflects the qualitative comparisons made in the source abstracts.

General Experimental Protocol for Determining Hydrolysis Rate

The following outlines a general methodology for determining the hydrolysis rate of a benzoyl chloride, which can be adapted for this compound.

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given aqueous solvent system at a constant temperature.

Materials:

-

This compound

-

Aqueous buffer solution of desired pH or aqueous-organic solvent mixture

-

Thermostated reaction vessel

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Quenching solution (e.g., a solution of a nucleophile like aniline in a non-aqueous solvent to rapidly react with the remaining benzoyl chloride)

-

Standard analytical glassware

Procedure:

-

Solvent Preparation: Prepare the desired aqueous solvent system (e.g., water, buffered water, or a mixture of water and an organic solvent like acetone or dioxane). Ensure the solvent is pre-equilibrated to the desired reaction temperature in a thermostated bath.

-

Reaction Initiation: A stock solution of this compound is prepared in a dry, inert organic solvent. A small aliquot of this stock solution is injected into the thermostated aqueous solvent with vigorous stirring to initiate the hydrolysis reaction. The final concentration of the benzoyl chloride should be low enough to ensure pseudo-first-order conditions (i.e., [H₂O] >> [RCOCl]).

-

Monitoring the Reaction: The progress of the reaction can be monitored by following the disappearance of the reactant (this compound) or the appearance of the product (2,3-dimethylbenzoic acid).

-

Spectrophotometric Method: If there is a sufficient difference in the UV-Vis absorbance spectra of the reactant and product, the change in absorbance at a specific wavelength can be monitored over time.

-

Chromatographic Method (HPLC): At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately mixed with a quenching solution. The quenched samples are then analyzed by HPLC to determine the concentration of the remaining this compound or the formed 2,3-dimethylbenzoic acid.

-

-

Data Analysis: The concentration of this compound at different times is plotted. For a first-order or pseudo-first-order reaction, a plot of the natural logarithm of the concentration of the benzoyl chloride versus time should yield a straight line. The negative of the slope of this line corresponds to the pseudo-first-order rate constant (k).

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a kinetic study of benzoyl chloride hydrolysis.

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Conclusion

While direct experimental data on the hydrolysis rate of this compound is currently lacking in the reviewed literature, a sound scientific prediction can be made based on the principles of physical organic chemistry and data from analogous compounds. The presence of the ortho-methyl group is expected to sterically hinder the hydrolysis reaction, leading to a slower rate compared to many other benzoyl chloride derivatives. The general experimental protocol and workflow provided in this guide offer a robust framework for researchers to empirically determine the hydrolysis kinetics of this specific compound. Such studies would be a valuable contribution to the understanding of acyl chloride reactivity.

References

Methodological & Application

Application Note: High-Sensitivity HPLC Analysis of Amines via Pre-Column Derivatization with 2,3-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the analysis of primary and secondary amines using 2,3-dimethylbenzoyl chloride as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with UV detection. The derivatization reaction, based on the Schotten-Baumann reaction, is rapid, occurs under mild conditions, and yields stable N-benzoyl derivatives with enhanced UV absorbance, thereby significantly improving chromatographic separation and detection sensitivity.[1][2] This method is applicable for the quantitative analysis of a wide range of amines, including biogenic amines and pharmaceutical compounds, in various matrices. Detailed protocols for derivatization and HPLC analysis are provided, along with expected performance characteristics based on the closely related reagent, benzoyl chloride.

Introduction

The quantitative analysis of amines is crucial in many scientific fields, including biomedical research, food science, and pharmaceutical development. However, many amines lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging, especially at low concentrations.[3] Pre-column derivatization is a widely employed strategy to overcome this limitation.[4] Derivatizing agents that react with primary and secondary amines to form stable, highly absorbent derivatives can significantly enhance detection sensitivity and improve chromatographic performance on reverse-phase columns.[1][5]

Benzoyl chloride and its analogs are effective derivatizing reagents for amines and alcohols.[1][2][5] The reaction is typically fast and proceeds under mild conditions.[5] this compound, a derivative of benzoyl chloride, offers similar reactivity with the potential for altered chromatographic selectivity due to the presence of the methyl groups, which increase the hydrophobicity of the resulting derivatives. This can be advantageous for optimizing separations of complex amine mixtures. This document provides a comprehensive protocol for the use of this compound for the derivatization of amines for HPLC analysis.

Principle of Derivatization

The derivatization of amines with this compound is a nucleophilic acyl substitution reaction. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in a basic medium to neutralize the hydrochloric acid produced, driving the reaction to completion. The resulting N-(2,3-dimethylbenzoyl) amine derivative is a stable amide with a strong UV chromophore, allowing for sensitive detection.

Experimental Protocols

Reagents and Materials

-

This compound

-

Amine standards (e.g., putrescine, cadaverine, histamine, tyramine, spermidine)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Sodium bicarbonate or Sodium tetraborate buffer (e.g., 100 mM)

-

Hydrochloric acid (e.g., 2 M) for reaction quenching

-

Syringe filters (0.45 µm)

Standard Solution Preparation

Prepare stock solutions of individual amine standards in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Working standards of desired concentrations can be prepared by serial dilution of the stock solutions with the same solvent.

Derivatization Protocol

The following protocol is a general guideline and may require optimization for specific applications.

-

Sample Preparation: To 100 µL of the amine standard solution or sample extract in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate or sodium tetraborate buffer to ensure basic conditions.[6]

-

Reagent Addition: Add 100 µL of a 2% (v/v) solution of this compound in acetonitrile.

-

Reaction: Vortex the mixture vigorously for 1-2 minutes. Allow the reaction to proceed at room temperature for 10-20 minutes.

-

Quenching: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted this compound.

-

Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: Inject 10-20 µL of the filtered solution into the HPLC system.

Caption: Workflow for the pre-column derivatization of amines.

HPLC Analysis

The following HPLC conditions are a starting point and should be optimized for the specific analytes and column used. The increased hydrophobicity of the 2,3-dimethylbenzoyl derivatives may require a stronger mobile phase (higher organic content) compared to benzoyl derivatives.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV-Vis detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile or MethanolGradient elution is recommended. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20-30 °C[7] |

| Detection | UV at approximately 254 nm (scan for optimal wavelength) |

| Injection Volume | 10-20 µL |

Method Performance (Based on Benzoyl Chloride Derivatization)

The following tables summarize the quantitative data reported for the derivatization of various biogenic amines with benzoyl chloride, which is expected to be comparable to the performance of this compound.

Table 1: Linearity and Detection Limits of Benzoylated Amines [7]

| Biogenic Amine | Linearity (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) |

| Methylamine | 0.5 - 25 | > 0.99 | 0.2 |

| Putrescine | 0.5 - 25 | > 0.99 | 0.5 |

| Cadaverine | 0.5 - 25 | > 0.99 | 0.5 |

| Tryptamine | 0.5 - 25 | > 0.99 | 0.5 |

| Beta-phenylethylamine | 0.5 - 25 | > 0.99 | 0.5 |

| Spermidine | 1.0 - 50 | > 0.99 | 1.0 |

| Spermine | 2.5 - 100 | > 0.99 | 2.5 |

| Histamine | 1.0 - 50 | > 0.99 | 1.0 |

| Tyramine | 0.5 - 25 | > 0.99 | 0.5 |

| Agmatine | 1.0 - 50 | > 0.99 | 1.0 |

Table 2: Recovery Rates of Benzoylated Amines [7]

| Biogenic Amine | Recovery (%) |

| Methylamine | 85.3 |

| Putrescine | 92.1 |

| Cadaverine | 95.4 |

| Tryptamine | 88.7 |

| Beta-phenylethylamine | 90.2 |

| Spermidine | 72.8 |

| Spermine | 81.5 |

| Histamine | 103.4 |

| Tyramine | 98.6 |

| Agmatine | 96.3 |

Troubleshooting

-

Low Peak Area/No Peaks:

-

Ensure the derivatization reagent is fresh. Acyl chlorides are moisture-sensitive.

-

Verify the pH of the reaction mixture is basic.

-

Increase reaction time or temperature.

-

-

Extra Peaks:

-

This may be due to the hydrolysis of the derivatizing reagent or reactions with other components in the sample matrix. A blank injection (derivatization procedure without the analyte) should be performed.

-

-

Poor Peak Shape:

-

Ensure complete reaction quenching.

-

Optimize mobile phase composition and gradient.

-

Check for column degradation.

-

Conclusion

Pre-column derivatization with this compound is a promising method for the sensitive and reliable HPLC analysis of primary and secondary amines. The protocol is straightforward and utilizes readily available reagents and equipment. The resulting stable derivatives with strong UV absorbance allow for low detection limits and accurate quantification. While the provided performance data is based on the well-established benzoyl chloride derivatization, it serves as a strong indicator of the expected performance for this compound, with the potential for improved chromatographic separations. Method optimization, particularly of the HPLC mobile phase, is recommended to achieve the best results for specific applications.

References

- 1. par.nsf.gov [par.nsf.gov]